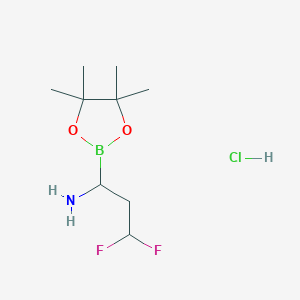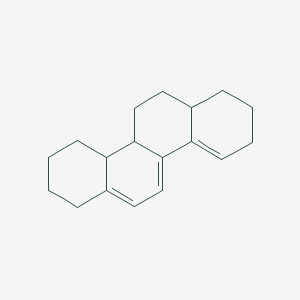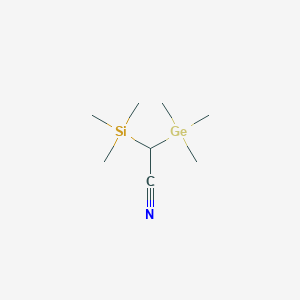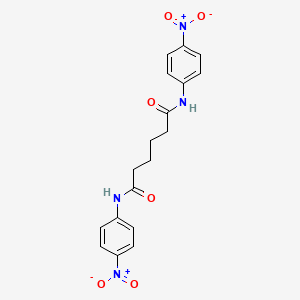
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide is a chemical compound with the molecular formula C₆H₉Br₃N₂S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated thiazole is reacted with cyclopropanamine under basic conditions to form the cyclopropane ring.
Formation of Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and equipment.
化学反応の分析
Types of Reactions
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
科学的研究の応用
2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
2-(2-Chloro-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Iodo-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with an iodine atom instead of bromine.
2-(2-Fluoro-1,3-thiazol-5-yl)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(2-Bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide lies in its specific bromine substitution, which can influence its reactivity, binding affinity, and overall chemical properties. The bromine atom can participate in unique interactions, such as halogen bonding, which can be advantageous in certain applications.
特性
分子式 |
C6H9Br3N2S |
|---|---|
分子量 |
380.93 g/mol |
IUPAC名 |
2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine;dihydrobromide |
InChI |
InChI=1S/C6H7BrN2S.2BrH/c7-6-9-2-5(10-6)3-1-4(3)8;;/h2-4H,1,8H2;2*1H |
InChIキー |
UZYAXIBEMSBNPP-UHFFFAOYSA-N |
正規SMILES |
C1C(C1N)C2=CN=C(S2)Br.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)




![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)
![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)



